![molecular formula C18H15ClFNO B12591858 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-89-3](/img/structure/B12591858.png)
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorophenylboronic acid and 8-hydroxyquinoline.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the 5-chloro-2-fluorophenylboronic acid with 8-hydroxyquinoline. This reaction is typically catalyzed by palladium-based catalysts and requires a base such as potassium carbonate.
Etherification: The resulting intermediate undergoes etherification with isopropyl bromide in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Applications De Recherche Scientifique
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a role in cell signaling and proliferation.
Receptor Binding: It binds to certain receptors, modulating their activity and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: A precursor in the synthesis of the target compound.
8-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Uniqueness
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and isopropoxy groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
648896-89-3 |
|---|---|
Formule moléculaire |
C18H15ClFNO |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
5-chloro-7-(2-fluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClFNO/c1-11(2)22-18-14(12-6-3-4-8-16(12)20)10-15(19)13-7-5-9-21-17(13)18/h3-11H,1-2H3 |
Clé InChI |
YIHFSRHNDQFMIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3F)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

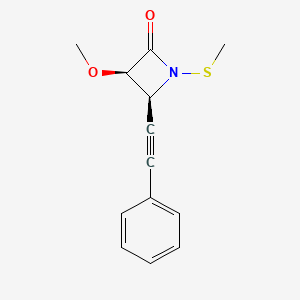
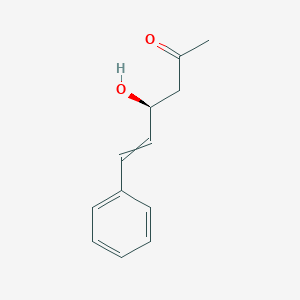
![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)
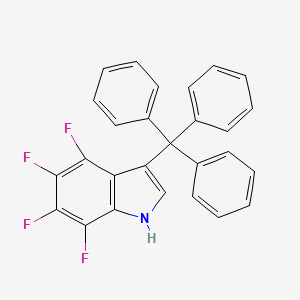
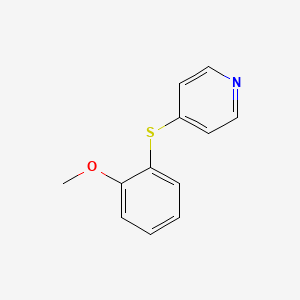
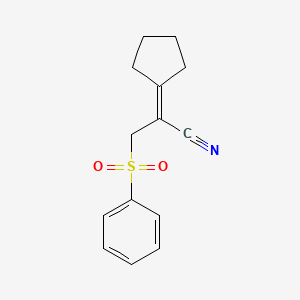
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
